molecular formula C11H24N2O B2508067 1-[3-(Tert-butoxy)propyl]piperazine CAS No. 1364914-08-8

1-[3-(Tert-butoxy)propyl]piperazine

Cat. No.: B2508067
CAS No.: 1364914-08-8
M. Wt: 200.326
InChI Key: QZOIYLJCIJRNLV-UHFFFAOYSA-N
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Description

1-[3-(tert-Butoxy)propyl]piperazine (CAS 1364914-08-8) is a piperazine derivative with the molecular formula C11H24N2O and a molecular weight of 200.32 . Piperazine-based compounds are of significant interest in medicinal chemistry and pharmacology, serving as key scaffolds in the development of novel therapeutic agents . Specifically, the incorporation of a piperazino group into molecular structures has been strategically used to improve the physical properties and pharmacokinetic profiles of drug candidates, such as enhancing water solubility and metabolic stability . For instance, piperazine functionalities have been explored as tertiary pharmacophores in potent inhibitors of the soluble epoxide hydrolase (sEH), a promising target for treating hypertension and inflammatory diseases . Beyond cardiovascular applications, piperazine derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer effects . This compound, with its tert-butoxypropyl chain, represents a valuable building block for researchers synthesizing and optimizing new chemical entities for pharmacological evaluation and other advanced research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxy]propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-11(2,3)14-10-4-7-13-8-5-12-6-9-13/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOIYLJCIJRNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Tert Butoxy Propyl Piperazine and Analogous Structures

Strategic Disconnections and Retrosynthetic Analysis for N-Alkylated Piperazines

From a retrosynthetic perspective, the most direct approach to 1-[3-(tert-butoxy)propyl]piperazine involves the disconnection of the bond between a nitrogen atom of the piperazine (B1678402) ring and the propyl chain. This leads to two primary synthons: a piperazine nucleophile and a 3-(tert-butoxy)propyl electrophile. The piperazine component can be piperazine itself or a mono-protected derivative to control selectivity, while the propyl component is typically a 3-(tert-butoxy)propyl halide or a related species with a good leaving group.

An alternative retrosynthetic strategy involves the disconnection of the piperazine ring itself, which is a common approach for constructing more complex or highly substituted piperazine systems. nih.gov However, for a simple N-alkylated derivative like this compound, direct N-alkylation is generally the more efficient pathway.

Synthesis of Key Intermediates

The successful synthesis of the target compound relies on the efficient preparation of the constituent piperazine and propyl fragments.

Preparation of 3-(Tert-butoxy)propyl Electrophile Precursors

The 3-(tert-butoxy)propyl electrophile is a crucial component for the alkylation of the piperazine nitrogen. A common precursor is a 3-(tert-butoxy)propyl halide, such as the bromide or chloride. These can be synthesized from 3-bromopropanol or 3-chloropropanol by reaction with isobutylene (B52900) in the presence of an acid catalyst. Another approach involves the protection of 3-halopropan-1-ol with a tert-butoxycarbonyl (Boc) group, though this introduces an additional deprotection step. The synthesis of related electrophilic precursors, such as those derived from dimeric aminoboranes, has also been explored for the borylation of various nucleophiles. nih.gov

Synthesis and Functionalization of Piperazine Ring Systems

Piperazine itself is a commercially available starting material. However, for the synthesis of more complex analogs, various methods for the construction and functionalization of the piperazine ring have been developed. These include:

De novo synthesis: This involves building the six-membered ring from acyclic precursors, such as amino acids or diamines. nih.gov While versatile, these methods can be lengthy. nih.gov

C-H functionalization: Recent advances have focused on the direct functionalization of the carbon-hydrogen bonds of the piperazine ring, offering a more direct route to substituted piperazines. mdpi.comencyclopedia.pubresearchgate.net

N-Protection: To achieve mono-alkylation, one of the nitrogen atoms of the piperazine ring is often protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. This ensures that the alkylation occurs at a single nitrogen atom.

Direct Alkylation and Coupling Reactions for Piperazine N-Substitution

With the key intermediates in hand, the final step involves the formation of the C-N bond to attach the 3-(tert-butoxy)propyl group to the piperazine ring. The two primary methods for achieving this are nucleophilic substitution and reductive amination. nih.govmdpi.com

Nucleophilic Substitution Reactions Utilizing Halogenated Propyl Ethers

This is a widely used and straightforward method for N-alkylation of piperazines. nih.govmdpi.com The reaction involves the direct displacement of a halide (e.g., bromide or chloride) from a 3-(tert-butoxy)propyl halide by the nucleophilic nitrogen of the piperazine ring.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield. In some cases, the use of a catalyst, such as sodium iodide, can facilitate the reaction, particularly when using alkyl chlorides. mdpi.com

For instance, the synthesis of N-alkyl piperazine side chains for CXCR4 antagonists has been achieved through the alkylation of a secondary amine with an alkyl bromide. nih.gov Similarly, the synthesis of various N-alkyl and N-aryl piperazine derivatives has been reported with significant antimicrobial activity. nih.gov

Reactant 1Reactant 2ProductConditionsReference
Piperazine3-(tert-butoxy)propyl halideThis compoundBase, Solvent nih.govmdpi.com
Secondary AmineAlkyl BromideN-Alkyl Piperazine- nih.gov
PiperazinePentafluoropyridineSubstituted PiperazineNa2CO3, Acetonitrile (B52724) researchgate.net

Reductive Amination Approaches for N-Alkylation of Piperazines

Reductive amination offers an alternative and often milder approach to N-alkylation. nih.govmdpi.comyoutube.com This two-step, one-pot process involves the initial reaction of the piperazine with an aldehyde, in this case, 3-(tert-butoxy)propanal, to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent to yield the final N-alkylated piperazine.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). youtube.comnih.gov Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing iminium ions in the presence of other functional groups. nih.gov This method has been successfully employed in the synthesis of various piperazine-based compounds, including those conjugated to humanized ferritin for siRNA delivery. nih.gov

Reactant 1Reactant 2Reducing AgentProductReference
Piperazine3-(tert-butoxy)propanalNaBH(OAc)₃ or NaBH₃CNThis compound nih.govmdpi.comnih.gov
2-(piperazin-1-yl)ethanamineEthyl trifluoroacetateNaBH(OAc)₃2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) nih.gov

Orthogonal Protecting Group Strategies in the Context of Tert-Butoxy (B1229062) Ethers and Piperazine Nitrogens

In the synthesis of molecules with multiple reactive sites, such as those containing both hydroxyl and amine functionalities, an orthogonal protecting group strategy is essential. organic-chemistry.org This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and subsequent reaction of one functional group while others remain protected. organic-chemistry.org For a strategy to be effective, the protection and deprotection steps must proceed in high yields. organic-chemistry.org

The concept of orthogonality is critical when dealing with structures like this compound, which contains a tert-butoxy ether and a piperazine moiety with two nitrogen atoms. A successful synthetic route would involve protecting the hydroxyl group (as a tert-butoxy ether) and one of the piperazine nitrogens, leaving the second nitrogen free for alkylation. The choice of protecting groups must allow for the removal of the piperazine nitrogen protectant without cleaving the tert-butoxy ether, and vice versa. For instance, an acid-labile tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen and an acid-labile tert-butyl ether create a challenge that requires careful selection of cleavage conditions to achieve selectivity. wikipedia.orgorganic-chemistry.org A truly orthogonal strategy might pair the tert-butyl ether with a base-labile or hydrogenation-labile protecting group on the piperazine nitrogen. organic-chemistry.orgmasterorganicchemistry.com

The tert-butoxy group, or more commonly the tert-butyl ether, serves as a robust protecting group for hydroxyl functions. It is generally stable to basic and nucleophilic conditions. researchgate.net

Introduction: The formation of tert-butyl ethers can be achieved through several methods. A classical approach involves the acid-catalyzed addition of isobutene to an alcohol. researchgate.net More contemporary methods utilize di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst. For example, magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been shown to be an effective catalyst for the tert-butylation of various alcohols using Boc₂O. organic-chemistry.org Another eco-friendly method employs a catalytic amount of erbium(III) triflate (Er(OTf)₃) under solvent-free conditions at room temperature. organic-chemistry.org

Cleavage: The removal of the tert-butyl ether protecting group is typically accomplished under acidic conditions. researchgate.net Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), is commonly used for this purpose. researchgate.net However, for substrates sensitive to strong acids, milder and more selective methods have been developed. The cerium(III) chloride heptahydrate/sodium iodide (CeCl₃·7H₂O/NaI) system in refluxing acetonitrile provides a mild alternative for deprotection. organic-chemistry.org Furthermore, Er(OTf)₃, the same catalyst used for protection, can also be used for deprotection in methanol (B129727) under microwave irradiation. organic-chemistry.org

Table 1: Methods for the Protection and Deprotection of Hydroxyls as Tert-Butyl Ethers

Transformation Reagents and Conditions Key Features Source(s)
Protection Isobutene, strong acid catalyst Classical method, requires excess isobutene. researchgate.net
Protection Boc₂O, Mg(ClO₄)₂ (cat.) Mild conditions, general applicability. organic-chemistry.org
Protection Er(OTf)₃ (cat.), solvent-free, RT Eco-friendly, reusable catalyst. organic-chemistry.org
Deprotection Trifluoroacetic acid (TFA), CH₂Cl₂ Common and effective, but harsh. researchgate.net
Deprotection CeCl₃·7H₂O, NaI, CH₃CN, reflux Mild conditions, suitable for sensitive substrates. organic-chemistry.org
Deprotection Er(OTf)₃ (cat.), MeOH, MW Fast deprotection with the same catalyst as protection. organic-chemistry.org

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, including the nitrogen atoms of piperazine. fishersci.co.uk Its popularity stems from its ease of introduction and its stability under a variety of conditions, except for acidic ones. organic-chemistry.org

Selective Protection: In a symmetrical molecule like piperazine, achieving mono-protection is a key challenge. This is often accomplished by using a stoichiometric amount of the protecting group reagent and carefully controlling the reaction conditions. The reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP), can yield the desired mono-Boc-piperazine. wikipedia.orgresearchgate.net This strategy is crucial for syntheses where the two nitrogen atoms of the piperazine ring need to be functionalized differently. researchgate.net

Deprotection: The Boc group is characteristically labile to strong acids. wikipedia.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an alcoholic solvent or diethyl ether are commonly employed for its removal. wikipedia.orgjgtps.com The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com The acid-lability of the Boc group allows for its selective removal in the presence of protecting groups that are cleaved under different conditions (e.g., base-labile or hydrogenation-labile groups), forming the basis of an orthogonal strategy. organic-chemistry.orgorganic-chemistry.org For instance, the Boc group can be cleaved while a benzyl (B1604629) (Bn) group, which is removed by hydrogenolysis, remains intact. masterorganicchemistry.com However, when a molecule also contains an acid-sensitive group like a tert-butyl ether, selective deprotection can be challenging and may require carefully optimized conditions or alternative Lewis acid catalysts. organic-chemistry.org

Table 2: Protection and Deprotection of Piperazine with Boc Group

Transformation Reagents and Conditions Key Features Source(s)
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) Widely used, high-yielding, allows for mono-protection. wikipedia.orgresearchgate.net
Deprotection Trifluoroacetic acid (TFA) in CH₂Cl₂ Standard, efficient, but strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com
Deprotection HCl in MeOH or Et₂O Common alternative to TFA. wikipedia.orgjgtps.com
Deprotection AlCl₃ Allows for selective cleavage in the presence of other acid-labile groups. wikipedia.org
Deprotection CeCl₃·7H₂O / NaI Can offer selectivity between Boc groups and tert-butyl esters. organic-chemistry.org

Catalytic Methods in N-Alkylation and Cross-Coupling Reactions of Piperazine Derivatives

Catalytic methods offer efficient and atom-economical routes for the N-functionalization of piperazines. These reactions are pivotal for introducing a wide array of substituents onto the piperazine core.

Catalytic N-Alkylation: Transition-metal catalysts have been developed for the N-alkylation of amines, including piperazines, using alcohols as alkylating agents in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process is environmentally friendly as water is the only byproduct. clockss.org For example, a bifunctional palladium on magnesium oxide (Pd/MgO) catalyst has been shown to effectively perform the selective mono-N-alkylation of amines with alcohols, a method that can be extended to the one-pot synthesis of piperazines. scispace.com Iridium complexes, such as those derived from [Cp*IrCl₂]₂, have also been successfully employed to catalyze the N-alkylation of ethanolamine (B43304) derivatives to construct the piperazine ring. clockss.org Another approach involves the reductive amination of aldehydes in the presence of a reducing agent, which avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net

Catalytic Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and are widely used to synthesize N-aryl piperazines. acs.org These reactions typically involve the coupling of a piperazine derivative with an aryl halide or triflate. acs.org Advances in this area have led to the development of highly active catalyst systems that can function under mild, and even aerobic and solvent-free conditions, making the synthesis of these valuable compounds more efficient and environmentally benign. acs.org For example, N-aryl piperazines can be synthesized in high yields via the Pd-catalyzed amination of electron-rich and sterically hindered aryl chlorides. acs.org

Table 3: Catalytic Methods for Functionalization of Piperazine Derivatives

Reaction Type Catalyst System Substrates Key Features Source(s)
N-Alkylation Bifunctional Pd/MgO Amines and Alcohols Selective mono-alkylation, atom-economical. scispace.com
N-Alkylation [Cp*IrCl₂]₂ / NaHCO₃ Ethanolamines and Amines Synthesis of piperazine derivatives from ethanolamines. clockss.org
N-Alkylation Supported Metal Catalyst / H₂ N-substituted diethanolamine (B148213) and Ammonia/Primary Amine Synthesis of N-alkyl-piperazines under hydrogen pressure. google.com
Cross-Coupling Palladium / Phosphine (B1218219) Ligand Piperazine and Aryl Halides/Triflates Buchwald-Hartwig amination for N-aryl piperazines. acs.org
Cross-Coupling Palladium Benzotriazinone and Piperazine Denitrogenative carbonylation to form amide derivatives. acs.org

Advanced Chemical Transformations and Derivatization of 1 3 Tert Butoxy Propyl Piperazine

Functionalization at the Unsubstituted Piperazine (B1678402) Nitrogen

The secondary amine of the piperazine ring in 1-[3-(tert-butoxy)propyl]piperazine is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse functional groups.

Amidation and Sulfonamidation Reactions

The free secondary amine of this compound can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in expanding the chemical space around the piperazine core.

Amidation is typically achieved by reacting this compound with a carboxylic acid, an acid chloride, or an acid anhydride (B1165640). When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often employed to facilitate the reaction. For instance, the reaction with a carboxylic acid in the presence of a coupling agent would yield the corresponding N-acylpiperazine derivative.

Sulfonamidation is accomplished by treating this compound with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.govucl.ac.uk This reaction provides access to a wide range of sulfonamide derivatives. The synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust method. ucl.ac.ukresearchgate.netresearchgate.net

Table 1: Representative Amidation and Sulfonamidation Reactions
ReactantReagents and ConditionsProductReference
Carboxylic AcidCoupling Agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF)1-Acyl-4-[3-(tert-butoxy)propyl]piperazineN/A
Sulfonyl ChlorideBase (e.g., Triethylamine), Solvent (e.g., DCM)1-Sulfonyl-4-[3-(tert-butoxy)propyl]piperazine nih.govresearchgate.net

Further Alkylation and Arylation Strategies

The nucleophilic secondary amine of this compound can undergo N-alkylation and N-arylation to introduce a wide variety of substituents.

N-alkylation can be achieved by reacting this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to scavenge the resulting hydrohalic acid. researchgate.net To favor mono-alkylation, an excess of the piperazine starting material can be used. Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers a controlled method for mono-alkylation. researchgate.net

N-arylation, the formation of a carbon-nitrogen bond with an aromatic ring, is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comnih.gov This powerful reaction allows for the coupling of this compound with a wide range of aryl halides (bromides, chlorides, and iodides) and triflates. mdpi.comnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 2: N-Alkylation and N-Arylation Reactions
Reaction TypeElectrophileReagents and ConditionsProductReference
N-AlkylationAlkyl HalideBase (e.g., K2CO3), Solvent (e.g., ACN)1-Alkyl-4-[3-(tert-butoxy)propyl]piperazine researchgate.net
N-ArylationAryl HalidePd catalyst, Ligand, Base (e.g., NaOtBu)1-Aryl-4-[3-(tert-butoxy)propyl]piperazine mdpi.comnih.gov

Cyclization Reactions Involving the Piperazine Core

The piperazine ring of this compound can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with a suitable dielectrophile can lead to the formation of a new ring fused to the piperazine core. A general approach to forming piperazine-containing fused rings involves the reaction of a substituted piperazine with a molecule containing two electrophilic centers. One such strategy involves the catalytic reductive cyclization of dioximes to form piperazines, which highlights a method for constructing the piperazine ring itself, a process that can be adapted for further derivatization. mdpi.com

Manipulation of the Tert-butoxy (B1229062) Moiety

The tert-butoxypropyl side chain provides another handle for chemical modification, primarily through the cleavage of the tert-butyl ether.

Cleavage of the Tert-Butoxy Ether to Yield Hydroxyl Functionality

The tert-butoxy ether of this compound can be cleaved under acidic conditions to unmask the primary hydroxyl group, yielding 3-(piperazin-1-yl)propan-1-ol (B1583843). vaia.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This transformation is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). vaia.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched. vaia.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Table 3: Cleavage of the Tert-Butoxy Ether
Starting MaterialReagents and ConditionsProductReference
This compoundTrifluoroacetic Acid (TFA), Dichloromethane (B109758) (DCM)3-(Piperazin-1-yl)propan-1-ol vaia.comlibretexts.org

Subsequent Derivatization of the Resulting Hydroxyl Group (e.g., esterification, etherification, oxidation)

The newly formed hydroxyl group in 3-(piperazin-1-yl)propan-1-ol is a versatile functional handle for further derivatization.

Esterification: The hydroxyl group can be readily esterified by reaction with a carboxylic acid, acid chloride, or acid anhydride to form the corresponding ester. libretexts.orgchemguide.co.uk When using a carboxylic acid, a coupling agent is typically required. The reaction with an acid anhydride is often a convenient method. libretexts.orgchemguide.co.uk

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. organic-chemistry.org This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. wpmucdn.comchemguide.co.uklibretexts.orgissr.edu.khsavemyexams.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically yield the aldehyde. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will oxidize the primary alcohol to a carboxylic acid. chemguide.co.ukissr.edu.khsavemyexams.com

Table 4: Derivatization of 3-(Piperazin-1-yl)propan-1-ol
Reaction TypeReagentProductReference
EsterificationAcetic Anhydride3-(Piperazin-1-yl)propyl acetate libretexts.orgchemguide.co.uk
EtherificationAlkyl Halide, Base1-(3-Alkoxypropyl)piperazine organic-chemistry.org
Oxidation (to aldehyde)PCC or DMP3-(Piperazin-1-yl)propanal libretexts.org
Oxidation (to carboxylic acid)KMnO4 or CrO3/H2SO43-(Piperazin-1-yl)propanoic acid chemguide.co.ukissr.edu.khsavemyexams.com

Integration into Complex Molecular Architectures and Polyfunctional Systems

Following a comprehensive review of publicly available scientific literature and patent databases, there is no specific information detailing the integration of the chemical compound This compound into complex molecular architectures or polyfunctional systems.

Extensive searches for this particular building block did not yield any published research or patents outlining its use in synthetic applications. The reactivity of analogous piperazine derivatives is well-documented, where the secondary amine of the piperazine ring serves as a nucleophile to react with various electrophiles, thereby forming larger and more complex molecules. These derivatives are common scaffolds in medicinal chemistry.

However, due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the searched databases, a detailed discussion with research findings and data tables on its role in advanced chemical transformations cannot be provided at this time.

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-[3-(Tert-butoxy)propyl]piperazine, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum allows for the identification and assignment of all non-exchangeable protons in the molecule. The tert-butyl group is highly characteristic, producing a sharp singlet around δ 1.1-1.2 ppm, integrating to nine protons. The propyl chain protons appear as multiplets. The methylene (B1212753) group adjacent to the tert-butoxy (B1229062) group (O-CH₂) is expected around δ 3.3-3.5 ppm, while the methylene group attached to the piperazine (B1678402) nitrogen (N-CH₂) would resonate further downfield, typically between δ 2.3-2.5 ppm. The central methylene group of the propyl chain would appear as a multiplet around δ 1.6-1.8 ppm. The four methylene protons on the piperazine ring often show complex, overlapping multiplets in the δ 2.4-2.9 ppm region. The N-H proton of the secondary amine in the piperazine ring gives a broad singlet that can appear over a wide chemical shift range and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The tert-butyl group is identified by two distinct signals: a quaternary carbon (C(CH₃)₃) around δ 72-75 ppm and the three equivalent methyl carbons (C(CH₃)₃) at approximately δ 27-28 ppm. The carbons of the propyl chain would resonate at distinct chemical shifts, while the piperazine ring carbons typically appear in the δ 45-55 ppm range.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between the adjacent methylene protons of the propyl chain. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish the connectivity across the molecule, for instance, by showing a correlation between the propyl chain protons and the piperazine ring carbons. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-C(CH ₃)₃~1.15 (s, 9H)~27.5
-C (CH₃)₃-~73.0
-O-CH₂ -CH₂-CH₂-~3.40 (t, 2H)~62.0
-O-CH₂-CH₂ -CH₂-~1.70 (m, 2H)~26.0
-O-CH₂-CH₂-CH₂ -N~2.40 (t, 2H)~57.0
Piperazine -CH₂ -N-~2.50 (m, 4H)~54.0
Piperazine -CH₂ -NH~2.80 (m, 4H)~46.0
Piperazine NH broad s, 1H-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry is commonly used for the analysis of piperazine derivatives. nih.gov Using electrospray ionization (ESI), the compound is typically observed as its protonated molecule [M+H]⁺. For this compound (molar mass: 214.34 g/mol ), this would correspond to an m/z value of approximately 215.35.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique can distinguish the target compound from other molecules with the same nominal mass, confirming its composition as C₁₁H₂₄N₂O.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pattern, which provides structural confirmation. A primary and highly characteristic fragmentation is the loss of the tert-butyl group as a stable carbocation or the neutral loss of isobutylene (B52900), resulting in a prominent fragment ion. Other significant fragmentations involve the cleavage of the piperazine ring, leading to characteristic daughter ions. nih.govresearchgate.net The propyl chain can also cleave at various points.

Table 2: Predicted ESI-MS Fragments for this compound

m/z (Predicted) Proposed Fragment Description
215.35[C₁₁H₂₅N₂O]⁺Protonated molecule [M+H]⁺
159.29[C₇H₁₅N₂O]⁺Loss of tert-butyl group
143.23[C₇H₁₅N₂]⁺Loss of tert-butoxy group
87.12[C₄H₉N₂]⁺Piperazine ring fragment
57.07[C₄H₉]⁺tert-Butyl carbocation

Infrared (IR) Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The spectrum would be dominated by C-H stretching vibrations from the alkyl groups (propyl and tert-butyl) in the 2850-2975 cm⁻¹ region. The presence of the ether linkage (C-O-C) is confirmed by a strong, characteristic stretching band typically appearing in the 1070-1150 cm⁻¹ range. researchgate.netnist.gov The piperazine moiety is identified by several key signals: a moderate N-H stretching vibration around 3250-3350 cm⁻¹ for the secondary amine, C-N stretching vibrations within the 1020-1250 cm⁻¹ region, and an N-H bending (scissoring) vibration near 1590-1650 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3250 - 3350N-H StretchSecondary Amine (Piperazine)
2850 - 2975C-H StretchAlkyl (Propyl, tert-Butyl)
1590 - 1650N-H BendSecondary Amine (Piperazine)
1365 - 1390C-H Bendtert-Butyl (characteristic doublet)
1070 - 1150C-O StretchEther
1020 - 1250C-N StretchAliphatic Amine

X-ray Crystallography for Solid-State Structure Determination of Related Piperazine Derivatives

While a specific single-crystal X-ray structure for this compound may not be available in the public domain, the technique is widely applied to related piperazine derivatives to determine their precise three-dimensional structure in the solid state. acs.orgnih.gov

Studies on various substituted piperazines consistently show that the six-membered piperazine ring adopts a stable chair conformation. This conformation minimizes steric strain between the axial and equatorial substituents. X-ray diffraction analysis provides exact data on bond lengths, bond angles, and torsional angles within the molecule. For piperazine-containing structures, this allows for the precise determination of the orientation of substituents on the nitrogen atoms (axial vs. equatorial). In the case of this compound, the bulky 3-(tert-butoxy)propyl group would be expected to preferentially occupy an equatorial position on the piperazine ring to minimize steric hindrance. The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonding involving the secondary amine of the piperazine ring, which dictates the macroscopic properties of the crystalline solid. acs.org

Chromatographic Techniques for Purification and Purity Assessment (HPLC, GC)

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. nih.gov Due to the basic nature of the piperazine moiety, reversed-phase chromatography is commonly employed. A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine groups. Detection is usually performed with a UV detector (if the molecule has a chromophore, which this one lacks) or, more universally, with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Gas Chromatography (GC): GC can also be used for purity assessment, though the polarity and relatively high boiling point of piperazine derivatives can present challenges. nih.gov Often, derivatization of the secondary amine with a silylating or acylating agent is performed to increase volatility and improve chromatographic performance. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is typically used, with flame ionization detection (FID) or mass spectrometry (GC-MS) for detection and identification of any impurities.

Computational and Theoretical Studies on Piperazine Derivatives and Alkoxy Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting the electronic structure and reactivity of molecules. mdpi.comekb.eg For piperazine (B1678402) derivatives, DFT studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), all of which are crucial in understanding the molecule's behavior in chemical reactions. researchgate.net

DFT calculations, often employing functionals like B3LYP, can be used to optimize the molecular geometry of 1-[3-(Tert-butoxy)propyl]piperazine, providing a detailed picture of bond lengths, bond angles, and dihedral angles. researchgate.netyoutube.com The analysis of the HOMO and LUMO energies is particularly important. The HOMO, or highest occupied molecular orbital, represents the ability of a molecule to donate electrons, while the LUMO, or lowest unoccupied molecular orbital, signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the piperazine ring, indicating their nucleophilic character and propensity to participate in reactions as proton acceptors or by attacking electrophilic centers. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net

Table 1: Predicted Electronic Properties of a Piperazine Derivative from DFT Calculations

PropertyPredicted Value/ObservationSignificance
HOMO Energy Typically negative and relatively highIndicates electron-donating ability of the molecule
LUMO Energy Typically positive or slightly negativeIndicates electron-accepting ability of the molecule
HOMO-LUMO Gap ModerateSuggests good stability with potential for reactivity
MEP Negative Region Localized on Nitrogen AtomsHighlights nucleophilic centers
MEP Positive Region Localized on Hydrogen AtomsHighlights electrophilic centers

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of flexible molecules like this compound are heavily influenced by their three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. The presence of the bulky tert-butyl group and the flexible propyl chain in this compound makes conformational analysis particularly important.

Studies on related piperidone derivatives have shown that the piperazine ring typically adopts a chair conformation, which is the most stable arrangement. rsc.org The substituents on the ring can exist in either axial or equatorial positions. The bulky tert-butyl group has a strong preference for the equatorial position to minimize steric hindrance. rsc.org

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's conformational landscape over time. By simulating the movement of atoms and molecules, MD can explore the different conformations accessible to this compound at a given temperature and in a specific environment (e.g., in a solvent). These simulations can reveal the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy conformation in isolation. nih.gov

Table 2: Key Conformational Features of Substituted Piperazines

FeatureDescriptionImplication for this compound
Piperazine Ring Conformation Predominantly a chair conformation.The central ring is expected to be in a stable chair form.
Substituent Position Bulky groups like tert-butyl strongly prefer the equatorial position. rsc.orgThe tert-butoxypropyl group will likely orient itself to minimize steric clashes, with the bulky end extending away from the ring.
Propyl Chain Flexibility The C-C bonds of the propyl chain can rotate, leading to multiple conformations.The overall shape of the molecule will be an ensemble of different conformers.

In Silico Modeling of Reaction Mechanisms Relevant to Piperazine Synthesis

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally. For the synthesis of piperazine derivatives, in silico modeling can be used to study reaction pathways, transition states, and the factors that influence reaction outcomes.

The synthesis of this compound typically involves the N-alkylation of piperazine. Computational studies can model this reaction by calculating the energy profile of the reaction pathway. This involves identifying the structures and energies of the reactants, transition states, and products. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

For instance, modeling the reaction between piperazine and a 3-(tert-butoxy)propyl halide could help in understanding the regioselectivity of the reaction (i.e., whether the alkylation occurs at one or both nitrogen atoms of the piperazine). The calculations can also shed light on the role of the solvent and other reaction conditions. This predictive capability can aid in optimizing synthetic routes to improve yield and purity. nih.gov

Ligand Design Principles from Computational Analysis of Piperazine Scaffolds

The piperazine scaffold is a common feature in many biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. rsc.org Computational analysis of piperazine-containing ligands has been instrumental in deriving key principles for designing new and more effective drug candidates.

Structure-activity relationship (SAR) studies, often aided by computational methods, have shown that the nature of the substituents on the piperazine nitrogen atoms is critical for determining the biological activity and selectivity of the compound. nih.gov For this compound, the tert-butoxypropyl group plays a significant role in defining its interaction with potential biological targets.

Computational techniques like molecular docking can be used to predict how a ligand such as this compound might bind to the active site of a protein. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. The piperazine nitrogen atoms can act as hydrogen bond acceptors or can be protonated to form salt bridges with acidic residues in the protein. nih.gov The alkoxy group can participate in hydrophobic interactions.

From these computational analyses, several ligand design principles for piperazine scaffolds have emerged:

Modulation of Basicity: The basicity of the piperazine nitrogens can be tuned by the electronic nature of the substituents, which in turn affects the pKa of the molecule and its interaction with biological targets.

Introduction of Specific Interactions: Substituents can be designed to form specific hydrogen bonds or hydrophobic interactions with the target protein, thereby increasing binding affinity and selectivity.

Strategic Role of 1 3 Tert Butoxy Propyl Piperazine in Medicinal Chemistry Research As a Synthetic Scaffold or Intermediate

Design and Synthesis of Novel Pharmacophores Utilizing the Piperazine (B1678402) Scaffold

The inherent reactivity of the secondary amine in the piperazine ring of 1-[3-(Tert-butoxy)propyl]piperazine makes it an ideal nucleophile for a variety of chemical transformations. This allows for its incorporation into larger, more complex molecules, effectively serving as a central scaffold upon which novel pharmacophores can be constructed.

One common strategy involves the N-alkylation or N-arylation of the available piperazine nitrogen. For instance, in the synthesis of a series of potent dopamine (B1211576)/serotonin (B10506) receptor agonists, a similar scaffold, 1-(3-chloropropyl)piperazine, was reacted with various arylpiperazines to introduce the desired pharmacophoric element. While not the exact compound, this illustrates the synthetic utility of the alkoxypropylpiperazine moiety. The synthesis of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, for example, highlights the use of a propyl-piperazine linker to connect a fluoropyridinyloxy moiety with various arylpiperazines, resulting in compounds with potential therapeutic applications in neurological disorders. researchgate.net

The general synthetic utility of N-Boc protected piperazines, such as the closely related 1-Boc-piperazine, further underscores the strategic importance of this class of intermediates. The Boc (tert-butoxycarbonyl) group serves as a reliable protecting group for one of the piperazine nitrogens, allowing for selective reaction at the other nitrogen. chemicalbook.com This strategy is fundamental in the multi-step synthesis of complex drug candidates, enabling chemists to build molecular complexity in a controlled and predictable manner. chemicalbook.comnih.govmdpi.com

Scaffold Diversity and Structural Modifications of Piperazine-Containing Compounds in Drug Discovery Research

The use of this compound and related intermediates contributes significantly to the generation of scaffold diversity in drug discovery libraries. By systematically varying the substituents attached to the piperazine nitrogen, medicinal chemists can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies. researchgate.netmdpi.com This process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

The versatility of the piperazine scaffold is evident in the wide range of biological targets that piperazine-containing drugs modulate. These include G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net The ability to readily modify the piperazine core allows for the fine-tuning of interactions with these biological targets.

For example, the synthesis of novel 1,2,3-triazolo piperazine carboxylate derivatives showcases how the piperazine scaffold can be incorporated into more complex heterocyclic systems. nih.gov While this study used a different piperazine starting material, it demonstrates the principle of using the piperazine moiety as a central building block to explore new chemical space and identify compounds with novel biological activities.

Influence of the N-Alkyl Spacer and Tert-Butoxy (B1229062) Group on Synthetic Accessibility of Complex Drug Candidates

The specific structural features of this compound, namely the N-propyl spacer and the tert-butoxy group, play a crucial role in its synthetic utility.

The N-propyl spacer provides a flexible linker of defined length, which can be critical for positioning a pharmacophoric group optimally within a biological target's binding site. The three-carbon chain allows for a degree of conformational freedom that can be advantageous for achieving high-affinity binding. The synthesis of various N-alkyl piperazine derivatives is a common strategy in medicinal chemistry to explore the impact of linker length and flexibility on biological activity. nih.gov

The tert-butoxy group serves as a temporary protecting group for the propyl chain's terminal oxygen atom. This is particularly advantageous in multi-step syntheses where the hydroxyl group might interfere with subsequent chemical transformations. The tert-butyl ether is generally stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions to reveal the free hydroxyl group. This latent functionality can then be used for further chemical modifications, such as esterification, etherification, or oxidation, providing another avenue for structural diversification. The use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

The combination of the reactive piperazine nitrogen, the flexible propyl spacer, and the cleavable tert-butoxy group makes this compound a highly valuable and synthetically accessible intermediate for the construction of diverse and complex drug candidates. Its strategic use allows medicinal chemists to efficiently explore chemical space and design novel molecules with improved therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[3-(Tert-butoxy)propyl]piperazine with high purity?

  • Methodological Answer : Synthesis requires multi-step protocols involving alkylation or substitution reactions. For example, tert-butyl-containing piperazine derivatives are often synthesized via nucleophilic substitution, where tert-butoxypropyl groups are introduced to the piperazine ring under controlled conditions (e.g., using dichloromethane or acetonitrile as solvents and triethylamine as a base). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Reaction temperature (ambient to 60°C) and stoichiometric ratios (1:1.2 for reactants) are critical for yield optimization .

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